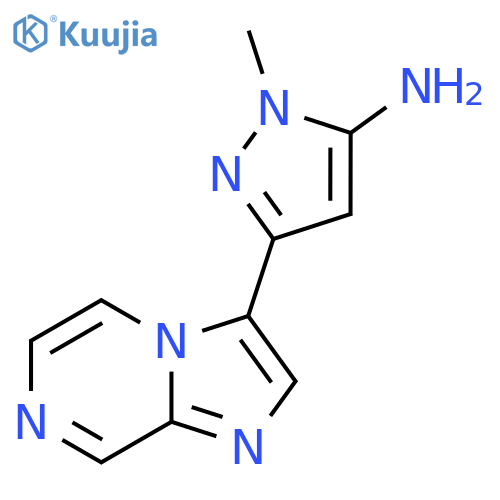

Cas no 2229159-77-5 (3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine)

2229159-77-5 structure

商品名:3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine

3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine

- 3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine

- 2229159-77-5

- EN300-1727047

-

- インチ: 1S/C10H10N6/c1-15-9(11)4-7(14-15)8-5-13-10-6-12-2-3-16(8)10/h2-6H,11H2,1H3

- InChIKey: YQZHXPAJXOPLBG-UHFFFAOYSA-N

- ほほえんだ: N12C=CN=CC1=NC=C2C1C=C(N)N(C)N=1

計算された属性

- せいみつぶんしりょう: 214.09669434g/mol

- どういたいしつりょう: 214.09669434g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727047-0.05g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1727047-10g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1727047-0.25g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1727047-5g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1727047-1g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1727047-2.5g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1727047-1.0g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 1g |

$1500.0 | 2023-06-04 | ||

| Enamine | EN300-1727047-10.0g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 10g |

$6450.0 | 2023-06-04 | ||

| Enamine | EN300-1727047-0.5g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 0.5g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1727047-5.0g |

3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine |

2229159-77-5 | 5g |

$4349.0 | 2023-06-04 |

3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

2229159-77-5 (3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine) 関連製品

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量